molecular formula C8H9FN2O2 B3302589 4-Amino-2-fluoro-5-methoxybenzamide CAS No. 917909-50-3

4-Amino-2-fluoro-5-methoxybenzamide

Cat. No.: B3302589
CAS No.: 917909-50-3
M. Wt: 184.17 g/mol
InChI Key: RNPNRGJSYWGGEM-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methoxybenzamide is an organic compound with the molecular formula C8H9FN2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 5-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-fluoro-5-methoxybenzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the starting material. The synthetic route includes the following steps:

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. The use of Pd/C as a catalyst in the hydrogenation step is particularly advantageous due to its high efficiency and recyclability. The overall yield of the process can reach up to 98%, with the purity of the final product being 98% or higher .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-5-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and benzoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-fluoro-5-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-fluoro-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoro-4-methylbenzamide: Similar in structure but with a methyl group instead of a methoxy group.

    4-Amino-2-fluoro-N-methylbenzamide: Similar but with an N-methyl group instead of a methoxy group.

    Methyl 5-amino-2-fluorobenzoate: Similar but with an ester group instead of an amide group .

Uniqueness

4-Amino-2-fluoro-5-methoxybenzamide is unique due to the presence of both a methoxy group and a fluorine atom on the benzene ring, which imparts distinct electronic and steric properties. These features make it particularly useful in the design of compounds with specific biological activities and material properties .

Properties

IUPAC Name

4-amino-2-fluoro-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPNRGJSYWGGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739026
Record name 4-Amino-2-fluoro-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-50-3
Record name 4-Amino-2-fluoro-5-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917909-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-fluoro-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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